(E)-N'-((5-(3-nitrophenyl)furan-2-yl)methylene)isonicotinohydrazide
Description
(E)-N'-((5-(3-Nitrophenyl)furan-2-yl)methylene)isonicotinohydrazide is a Schiff base derived from isonicotinic acid hydrazide (INH), a well-known antitubercular agent. This compound features a furan ring substituted with a 3-nitrophenyl group at the 5-position and an isonicotinoyl hydrazone moiety at the 2-position (Fig. 1).
Properties
IUPAC Name |
N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O4/c22-17(12-6-8-18-9-7-12)20-19-11-15-4-5-16(25-15)13-2-1-3-14(10-13)21(23)24/h1-11H,(H,20,22)/b19-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBYBCLYEHFMDM-YBFXNURJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=NNC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=N/NC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N'-((5-(3-nitrophenyl)furan-2-yl)methylene)isonicotinohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula . It features a furan ring substituted with a nitrophenyl group, connected through a methylene bridge to an isonicotinoyl hydrazone moiety. The structural representation is as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies have indicated that compounds with similar structures often exhibit:
- Antimicrobial Activity : Compounds containing hydrazone linkages have demonstrated effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Antitumor Properties : Hydrazone derivatives are known for their cytotoxic effects on cancer cell lines. The presence of the nitrophenyl group may enhance these properties through mechanisms involving reactive oxygen species (ROS) generation and apoptosis induction.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of various isonicotinoyl hydrazones, including derivatives similar to this compound. The results showed significant inhibition of biofilm formation in Pseudomonas aeruginosa, indicating potential for treating biofilm-associated infections.
Case Study 2: Antitumor Effects
In vitro assays conducted on SGC7901 gastric cancer cells revealed that the compound induced apoptosis at concentrations as low as 10 µM. This effect was linked to increased levels of ROS and activation of caspase pathways, suggesting a mechanism involving oxidative stress.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The biological and physicochemical properties of Schiff base hydrazides are highly dependent on substituent positions and electronic profiles. Key analogs from the evidence include:
(a) Nitro Positional Isomers
- Antibacterial activity against E. coli and S. aureus was weak (inhibition zones: 8–12 mm at 50 µg/mL), inferior to amoxicillin (25–30 mm) . The furan ring system contributed to moderate anti-proliferative activity, though less than quinoxaline derivatives (e.g., QW21 in showed IC₅₀ < 10 µM) .
- (E)-N'-((5-(4-Nitrophenyl)furan-2-yl)methylene)isonicotinohydrazide (Inferred from ): Para-nitro substitution may enhance π-π stacking with bacterial DNA gyrase but reduces solubility due to increased hydrophobicity.
(b) Heterocyclic and Functional Group Variations
- N'-((5-(4-Cyanophenyl)furan-2-yl)methylene)thiophene-2-carbohydrazide (4) (): Replacing isonicotinoyl with thiophene-2-carbohydrazide decreased antibacterial activity (inhibition zones: 6–9 mm), highlighting the importance of the pyridine ring in target binding .
- QW21 (): Incorporation of dimethoxynaphthalene and quinoxaline moieties improved antitumor activity (IC₅₀: 2.1 µM against HeLa cells) but increased synthetic complexity .
(c) Metal Complexes ():
Key Research Findings and Implications
Nitro Group Position : Meta-substitution (3-nitrophenyl) may enhance target selectivity compared to ortho- or para-substituted analogs due to optimized electronic and steric profiles.
Furan vs.
Metal Coordination : Transition metal complexes (Co, Cu, Ni) of hydrazides significantly amplify antibacterial activity, offering a pathway for enhancing the target compound’s efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
